サルメテロール EP 不純物 G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Salmeterol EP Impurity G is a chemical compound primarily used in the pharmaceutical industry as a reference standard or impurity marker for the analysis of Salmeterol . Salmeterol is a long-acting beta-agonist medication used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .

Molecular Structure Analysis

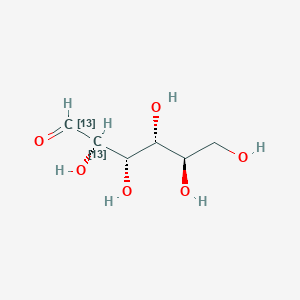

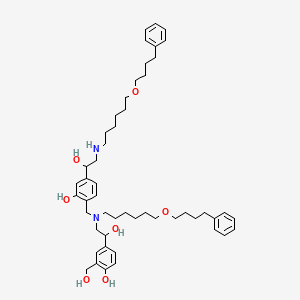

The molecular formula of Salmeterol EP Impurity G is C50H72N2O7 . The molecular weight is 813.1 g/mol . The IUPAC name is 2-[[[2-Hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]-[6-(4-phenylbutoxy)hexyl]amino]methyl]-5-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis

Salmeterol EP Impurity G has a molecular weight of 813.1 g/mol . It has a complex structure with 59 heavy atoms . The compound has a high XLogP3-AA value of 8.2, indicating its lipophilicity . It has 6 hydrogen bond donors and 9 hydrogen bond acceptors . The compound has a high topological polar surface area of 135 Ų .科学的研究の応用

分析方法開発

サルメテロール EP 不純物 G は、分析方法の開発に使用されます。 これは、製剤中のサルメテロール含有量を分析するために使用されるクロマトグラフィーシステムの精度と正確性を保証するための参照標準として役立ちます .

バリデーション

この不純物は、特に分析方法のパフォーマンス特性を確立する際に、バリデーションプロセスにおいて重要です。 これは、バリデーションされている方法の特異性、感度、再現性を決定するのに役立ちます .

品質管理への適用

品質管理の分野では、this compound は、サルメテロールのバッチの純度をチェックするために使用されます。 これは、存在する可能性のある不純物を特定し、最終製品が要求される基準を満たしていることを保証するのに役立ちます .

新薬承認申請(ANDA)

ANDA提出中、this compound は、ジェネリック医薬品が先発医薬品と同等であることを証明するために不可欠です。 これは、ジェネリック製剤の不純物プロファイルが許容範囲内であることを示すための比較研究で使用されます .

安定性試験

安定性試験には、薬物の分解経路を理解するために、さまざまな条件下で薬物物質を試験することが含まれます。 This compound は、温度や湿度などのさまざまな環境条件下でサルメテロールの安定性を監視するためのマーカーとして使用されます .

未知の不純物の同定

この不純物は、サルメテロール製剤中の未知の不純物を特定するために使用できます。 未知のピークの保持時間とスペクトルデータをthis compound のものと比較することで、研究者はこれらの未知の化合物の同一性を推測できます .

遺伝毒性ポテンシャルの評価

This compound は、サルメテロールの遺伝毒性ポテンシャルの評価に役割を果たします。 これは、不純物がもたらす可能性のある遺伝毒性効果を評価するための毒性学的研究で使用され、薬物の安全性にとって重要です .

規制への準拠

医薬品研究では、規制ガイドラインへの準拠を確保することが最優先事項です。 This compound は、規制要件を満たす詳細な特性評価データとともに供給されており、規制提出にとって不可欠なツールとなっています .

作用機序

Target of Action

Salmeterol EP Impurity G, like Salmeterol, primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation, making them key targets in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

Salmeterol EP Impurity G is hypothesized to bind to two sites on the beta-2 adrenoceptor . The saligenin moiety binds to the active site of the beta-2 adrenoceptor . The hydrophilic tail of salmeterol binds to leucine residues in the exo-site of the beta-2 adrenoceptor almost irreversibly, allowing salmeterol to persist in the active site .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Salmeterol EP Impurity G triggers a cascade of biochemical events. This leads to the activation of adenylate cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle and inhibits the release of hypersensitivity mediators from cells, particularly from mast cells .

Pharmacokinetics

It’s likely that it shares similar adme (absorption, distribution, metabolism, and excretion) properties with salmeterol .

Result of Action

The primary result of Salmeterol EP Impurity G’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to alleviate symptoms associated with conditions such as asthma and COPD .

Action Environment

The action, efficacy, and stability of Salmeterol EP Impurity G can be influenced by various environmental factors.

生化学分析

Biochemical Properties

Salmeterol EP Impurity G plays a significant role in biochemical reactions due to its structural similarity to salmeterol. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it binds to β2 adrenergic receptors, which are G protein-coupled receptors involved in the regulation of smooth muscle relaxation. The interaction between Salmeterol EP Impurity G and β2 adrenergic receptors leads to the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and resulting in bronchodilation .

Cellular Effects

Salmeterol EP Impurity G affects various cell types and cellular processes. In airway smooth muscle cells, it promotes relaxation by increasing cAMP levels, which in turn activates protein kinase A (PKA). PKA phosphorylates target proteins, leading to the inhibition of myosin light chain kinase and subsequent muscle relaxation. Additionally, Salmeterol EP Impurity G influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of β2 adrenergic receptors .

Molecular Mechanism

The molecular mechanism of Salmeterol EP Impurity G involves its binding to β2 adrenergic receptors on the cell surface. This binding triggers a conformational change in the receptor, activating the associated G protein. The activated G protein stimulates adenylate cyclase, leading to an increase in cAMP levels. Elevated cAMP activates PKA, which phosphorylates various target proteins, resulting in bronchodilation and other cellular effects. Salmeterol EP Impurity G also modulates gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Salmeterol EP Impurity G change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature, light, and pH. Over time, Salmeterol EP Impurity G may degrade, leading to a decrease in its potency and efficacy. Long-term studies in vitro and in vivo have shown that prolonged exposure to Salmeterol EP Impurity G can result in desensitization of β2 adrenergic receptors, reducing its effectiveness .

Dosage Effects in Animal Models

The effects of Salmeterol EP Impurity G vary with different dosages in animal models. At low doses, the compound effectively induces bronchodilation without significant adverse effects. At higher doses, Salmeterol EP Impurity G can cause toxic effects, including tachycardia, tremors, and hypokalemia. These adverse effects are primarily due to the overstimulation of β2 adrenergic receptors and the subsequent activation of downstream signaling pathways .

Metabolic Pathways

Salmeterol EP Impurity G is metabolized through various pathways, including oxidation and conjugation. The primary enzyme involved in its metabolism is cytochrome P450 3A4 (CYP3A4), which catalyzes the aliphatic oxidation of the compound. The major metabolite of Salmeterol EP Impurity G is α-hydroxysalmeterol, which is further conjugated and excreted predominantly in the feces. The metabolism of Salmeterol EP Impurity G can affect its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, Salmeterol EP Impurity G is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of Salmeterol EP Impurity G can influence its pharmacological activity and therapeutic effects .

Subcellular Localization

Salmeterol EP Impurity G is localized in specific subcellular compartments, where it exerts its activity. The compound is primarily found in the cytoplasm and cell membrane, where it interacts with β2 adrenergic receptors. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of Salmeterol EP Impurity G within cells. These modifications can affect the compound’s activity and function .

特性

IUPAC Name |

2-[[[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]-[6-(4-phenylbutoxy)hexyl]amino]methyl]-5-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H72N2O7/c53-40-46-35-43(27-28-47(46)54)50(57)39-52(30-14-2-4-16-32-59-34-18-12-24-42-21-9-6-10-22-42)38-45-26-25-44(36-48(45)55)49(56)37-51-29-13-1-3-15-31-58-33-17-11-23-41-19-7-5-8-20-41/h5-10,19-22,25-28,35-36,49-51,53-57H,1-4,11-18,23-24,29-34,37-40H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQSLAMRWZOBFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)CN(CCCCCCOCCCCC3=CC=CC=C3)CC(C4=CC(=C(C=C4)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)